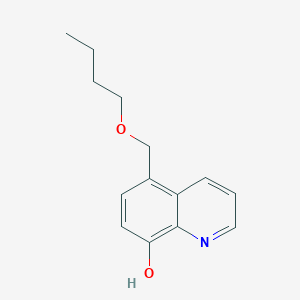
5-(Butoxymethyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Butoxymethyl)quinolin-8-ol est un dérivé du quinolin-8-ol, un composé connu pour ses diverses activités biologiques. Ce composé présente un cycle quinoléine avec un groupe butoxymethyl attaché en position 5 et un groupe hydroxyle en position 8. La présence de ces groupes fonctionnels confère des propriétés chimiques et biologiques uniques à la molécule.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(Butoxymethyl)quinolin-8-ol implique généralement la fonctionnalisation du quinolin-8-ol. Une méthode courante est l'alkylation du quinolin-8-ol avec du chlorure de butoxymethyl en présence d'une base telle que le carbonate de potassium. La réaction est généralement réalisée dans un solvant organique tel que le diméthylformamide (DMF) à des températures élevées pour faciliter la réaction de substitution .
Méthodes de production industrielle
La production industrielle de this compound peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. De plus, la mise en œuvre de principes de chimie verte, tels que le recyclage des solvants et l'utilisation de matières premières renouvelables, peut rendre le processus plus durable .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(Butoxymethyl)quinolin-8-ol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle en position 8 peut être oxydé pour former des dérivés quinoniques.
Réduction : Le cycle quinoléine peut être réduit dans des conditions spécifiques pour donner des dérivés dihydroquinoléine.
Substitution : Le groupe butoxymethyl peut être substitué par d'autres groupes alkyle ou aryle par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Hydrogénation catalytique en utilisant du palladium sur carbone (Pd/C) ou du borohydrure de sodium.
Substitution : Des halogénoalcanes ou des halogénoarènes en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium.
Principaux produits formés
Oxydation : Dérivés quinoniques.
Réduction : Dérivés dihydroquinoléine.
Substitution : Divers dérivés alkyle ou aryle-substitués du quinolin-8-ol.
Applications de la recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes métalliques aux propriétés uniques.
Biologie : Exhibe des activités antimicrobiennes et antifongiques, ce qui en fait un candidat potentiel pour le développement de nouveaux antibiotiques.
Médecine : Investigé pour ses propriétés anticancéreuses et son utilisation potentielle dans le traitement des maladies neurodégénératives.
Industrie : Utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques fins
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires :
Cibles moléculaires : Le composé peut chélatiser les ions métalliques, perturbant les enzymes métallo-dépendantes essentielles dans les micro-organismes.
Voies impliquées : Il peut interférer avec les mécanismes de synthèse et de réparation de l'ADN, conduisant à la mort cellulaire dans les cellules cancéreuses. .
Applications De Recherche Scientifique
5-(Butoxymethyl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.
Medicine: Investigated for its anticancer properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals
Mécanisme D'action
The mechanism of action of 5-(Butoxymethyl)quinolin-8-ol involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Composés similaires
Quinolin-8-ol : Le composé parent présentant des activités biologiques similaires mais sans le groupe butoxymethyl.
5-Methylquinolin-8-ol : Un dérivé avec un groupe méthyle au lieu d'un groupe butoxymethyl, présentant une solubilité et une réactivité différentes.
5-Ethoxymethylquinolin-8-ol : Un autre dérivé avec un groupe éthoxymethyl, montrant des variations dans l'activité biologique et les propriétés chimiques
Unicité
Le 5-(Butoxymethyl)quinolin-8-ol se distingue par sa lipophilie accrue et sa capacité à former des complexes métalliques stables. Ces propriétés le rendent plus efficace dans certaines applications biologiques, telles que la traversée des membranes cellulaires et le ciblage des agents pathogènes intracellulaires .
Propriétés
Numéro CAS |
22049-22-5 |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
5-(butoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C14H17NO2/c1-2-3-9-17-10-11-6-7-13(16)14-12(11)5-4-8-15-14/h4-8,16H,2-3,9-10H2,1H3 |
Clé InChI |
DAMLYOOUAWIJTB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC1=C2C=CC=NC2=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11878391.png)
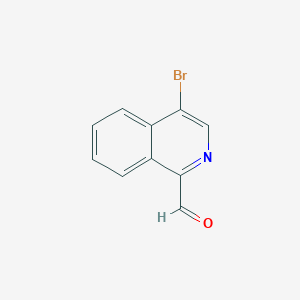

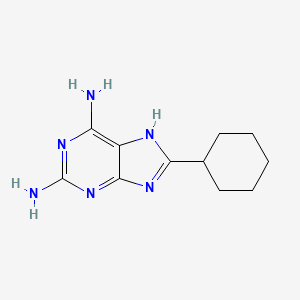
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11878420.png)
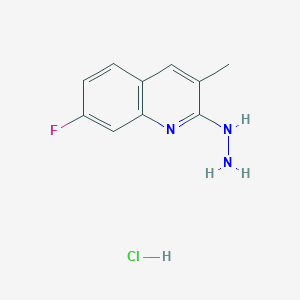


![6-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11878442.png)
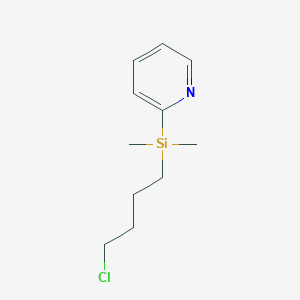

![(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol](/img/structure/B11878474.png)
![Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate](/img/structure/B11878482.png)

